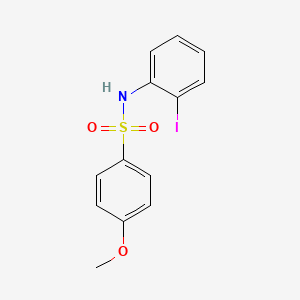
N-(2-iodophenyl)-4-methoxybenzenesulfonamide
Cat. No. B6021475
M. Wt: 389.21 g/mol
InChI Key: ZVQVMNQUXWBESG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07378427B2
Procedure details


To a stirred solution of 2-iodoaniline (24.82 g, 113.3 mmol) in anhydrous pyridine (36 mL) was added 4-methoxybenzenesulfonyl chloride (23.42 g, 113.3 mmol). The dark solution was heated at 80° C. for one hour. The reaction mixture was evaporated in vacuo and the residue was poured onto an ice/water mixture. The aqueous phase was decanted and the oily residue was triturated several times with 150 mL portions of water. The resulting solid was collected by filtration and washed with water and hexane. The crude material was dried under a stream of air for three hours. Recrystallization from ethanol afforded tan crystals of the title compound (39.0 g, 81.71 mmol, 72% ). An analytically pure sample was prepared by recrystallization from acetone.



Identifiers


|
REACTION_CXSMILES
|
[I:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([S:17](Cl)(=[O:19])=[O:18])=[CH:13][CH:12]=1.C(O)C>N1C=CC=CC=1>[I:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][S:17]([C:14]1[CH:13]=[CH:12][C:11]([O:10][CH3:9])=[CH:16][CH:15]=1)(=[O:19])=[O:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24.82 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=C(N)C=CC=C1
|
|
Name
|
|
|
Quantity
|
23.42 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)S(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
36 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was evaporated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was poured onto an ice/water mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase was decanted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the oily residue was triturated several times with 150 mL portions of water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting solid was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water and hexane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The crude material was dried under a stream of air for three hours
|
|
Duration
|
3 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC1=C(C=CC=C1)NS(=O)(=O)C1=CC=C(C=C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 81.71 mmol | |
| AMOUNT: MASS | 39 g | |
| YIELD: PERCENTYIELD | 72% | |
| YIELD: CALCULATEDPERCENTYIELD | 72.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

